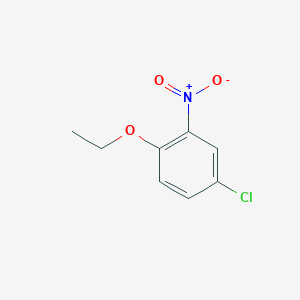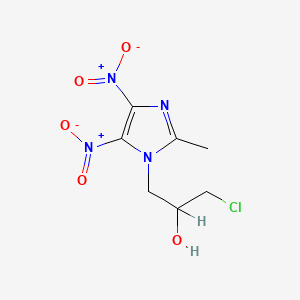
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene
概要
説明
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of four chlorine atoms and two carbamoyl groups attached to a benzene ring. This compound has garnered attention due to its potential biological activities and its role as a degradation product of chlorothalonil, a widely used fungicide.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene can be synthesized through the degradation of chlorothalonil. The process involves the hydrolysis of chlorothalonil in the presence of water and a base, leading to the formation of this compound. The reaction conditions typically include:
Reagents: Chlorothalonil, water, and a base (e.g., sodium hydroxide).
Conditions: The reaction is carried out at elevated temperatures to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Large-scale hydrolysis: Using industrial reactors to handle large quantities of chlorothalonil and the necessary reagents.
Purification: The product is purified through techniques such as crystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene undergoes various chemical reactions, including:
Hydrolysis: The compound can be further hydrolyzed to form other degradation products.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water and a base (e.g., sodium hydroxide) are commonly used.
Substitution: Reagents such as nucleophiles (e.g., amines) can be used to replace chlorine atoms.
Major Products Formed
Hydrolysis Products: Further hydrolysis can lead to the formation of compounds such as 4-hydroxy-2,5,6-trichloroisophthalonitrile.
Substitution Products: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a degradation product in environmental studies.
作用機序
The mechanism of action of 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene involves its interaction with cellular components. The compound can react with cellular thiols, leading to the inhibition of various enzymatic processes. This mechanism is similar to that of chlorothalonil, from which it is derived. The molecular targets include enzymes involved in cellular respiration and other metabolic pathways.
類似化合物との比較
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene can be compared with other similar compounds, such as:
Chlorothalonil: The parent compound from which it is derived. Chlorothalonil is a widely used fungicide with similar chemical properties.
4-Hydroxy-2,5,6-trichloroisophthalonitrile: Another degradation product of chlorothalonil with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific structure and the presence of multiple chlorine atoms and carbamoyl groups
特性
IUPAC Name |
2,4,5,6-tetrachlorobenzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4N2O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16/h(H2,13,15)(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJBVOVPBGZPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)N)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170516 | |
| Record name | 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1786-86-3 | |
| Record name | 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(1H-imidazol-1-yl)ethyl]aniline](/img/structure/B3060882.png)
![{[(2E)-piperidin-2-ylidene]amino}formonitrile](/img/structure/B3060884.png)







![[(4-Chlorobenzoyl)oxy]acetic acid](/img/structure/B3060899.png)




